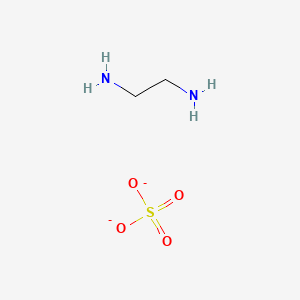
Ethane-1,2-diamine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diamine sulfate, also known as ethylenediamine sulfate, is an organic compound with the formula (C₂H₈N₂)₂SO₄. It is a colorless, hygroscopic solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane-1,2-diamine sulfate can be synthesized by reacting ethane-1,2-diamine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate salt. The general reaction is as follows: [ \text{2 C}_2\text{H}_8\text{N}_2 + \text{H}_2\text{SO}_4 \rightarrow (\text{C}_2\text{H}_8\text{N}_2)_2\text{SO}_4 ]
Industrial Production Methods
In industrial settings, this compound is produced by continuously feeding ethane-1,2-diamine and sulfuric acid into a reactor. The reaction mixture is then cooled and crystallized to obtain the pure sulfate salt. The product is filtered, washed, and dried to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: Ethane-1,2-diamine can be oxidized to form ethylenediamine-N,N’-dioxide.
Reduction: It can be reduced to form ethane-1,2-diamine.
Substitution: Ethane-1,2-diamine can undergo substitution reactions with halides to form N-substituted ethane-1,2-diamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halides like methyl iodide (CH₃I) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ethylenediamine-N,N’-dioxide.
Reduction: Ethane-1,2-diamine.
Substitution: N-substituted ethane-1,2-diamine derivatives.
Applications De Recherche Scientifique
Ethane-1,2-diamine sulfate has a wide range of applications in scientific research:
Mécanisme D'action
Ethane-1,2-diamine sulfate exerts its effects through its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This chelation process can stabilize metal ions in various oxidation states, making this compound useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: Similar to ethane-1,2-diamine but with an additional methyl group.
1,3-Diaminopropane: Contains an additional carbon atom in the chain.
Ethylenediaminetetraacetic acid (EDTA): A more complex chelating agent with four nitrogen atoms and two carboxyl groups.
Uniqueness
Ethane-1,2-diamine sulfate is unique due to its simple structure and high solubility in water. Unlike more complex chelating agents like EDTA, this compound is easier to synthesize and handle, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C2H8N2O4S-2 |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
ethane-1,2-diamine;sulfate |
InChI |
InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)/p-2 |
Clé InChI |
BNZCDZDLTIHJAC-UHFFFAOYSA-L |
SMILES canonique |
C(CN)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
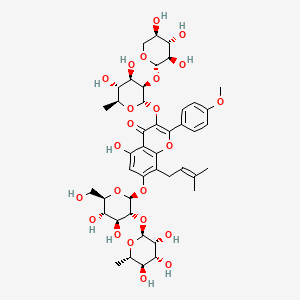
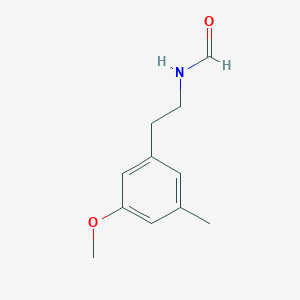
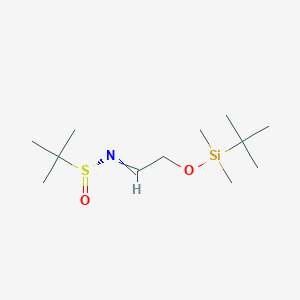
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)

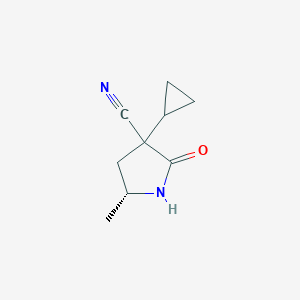
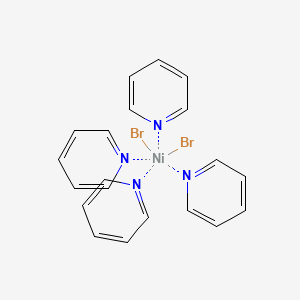
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)
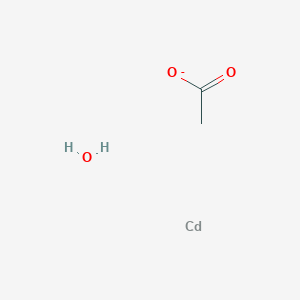
![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)
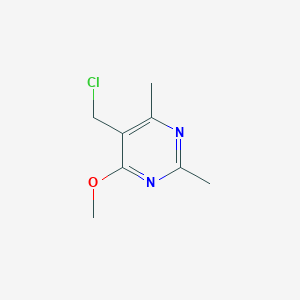
![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
